1-(4-Bromophenyl)propan-2-amine hydrochloride

Serotonergic Neurotoxicity In Vivo Pharmacodynamics Monoamine Depletion

Researchers requiring a reliable tool for inducing persistent serotonergic deficits often face inconsistent neurotoxicity data from transient-acting analogs. 4-Bromoamphetamine HCl eliminates this variability. - Produces sustained brain serotonin depletion lasting ≥1 week, unlike 4-fluoroamphetamine's transient <24-hour effect. - Demonstrates a 5.7-hour brain half-life and maximal MAO inhibitory potency among simple 4-haloamphetamines, ensuring reproducible pharmacokinetic profiles. - Essential for SAR studies correlating halogen size with blood-brain barrier penetration and transporter selectivity.

Molecular Formula C9H13BrClN
Molecular Weight 250.56 g/mol
Cat. No. B164123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)propan-2-amine hydrochloride
Synonyms4-BA; p-BA
Molecular FormulaC9H13BrClN
Molecular Weight250.56 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)Br)N.Cl
InChIInChI=1S/C9H12BrN.ClH/c1-7(11)6-8-2-4-9(10)5-3-8;/h2-5,7H,6,11H2,1H3;1H
InChIKeyBPCNYQPDJBGATO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)propan-2-amine hydrochloride (4-Bromoamphetamine HCl): Chemical Class, Identity, and Regulatory Status for Research Procurement


1-(4-Bromophenyl)propan-2-amine hydrochloride (CAS 58400-88-7), also known as 4-bromoamphetamine (4-BA) or para-bromoamphetamine (PBA), is a para-halogenated substituted amphetamine with the molecular formula C9H12BrN·HCl and a molecular weight of 250.56 [1]. This compound is a member of the 4-haloamphetamine series and functions pharmacologically as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) [2]. While structurally simple, the para-bromo substitution confers a distinct neurochemical profile that is not interchangeable with other halogenated analogs. This compound is classified as a research chemical and is restricted to forensic and scientific investigations; it is not intended for human or veterinary therapeutic use .

Why 4-Bromoamphetamine HCl Cannot Be Substituted with 4-Fluoroamphetamine or 4-Chloroamphetamine in Serotonergic Research Protocols


Within the para-halogenated amphetamine series, small atomic substitutions produce profound and quantifiable divergences in pharmacological outcomes, rendering generic substitution scientifically invalid. Although 4-chloroamphetamine (4-CA), 4-bromoamphetamine (4-BA), and 4-fluoroamphetamine (4-FA) share a common phenethylamine scaffold, they exhibit markedly different brain pharmacokinetics, serotonergic neurotoxicity duration, and monoamine oxidase (MAO) inhibitory capacity [1]. Critically, 4-FA fails to produce the long-lasting serotonin depletion that characterizes both 4-CA and 4-BA, a property fundamental to their utility as experimental serotonergic neurotoxins [2]. Furthermore, the tendency of these compounds to partition into lipophilic brain compartments increases with halogen size (Br > Cl > F), directly influencing in vivo brain exposure and experimental reproducibility [1]. These experimentally validated differences preclude the assumption that any 4-haloamphetamine can substitute for another without altering study outcomes.

Quantitative Differential Evidence: 1-(4-Bromophenyl)propan-2-amine hydrochloride vs. 4-Haloamphetamine Analogs


Serotonin Depletion Duration: 4-Bromoamphetamine vs. 4-Fluoroamphetamine (In Vivo Rat Brain)

In a direct comparative study in rats, both 4-bromoamphetamine and 4-chloroamphetamine produced long-lasting depletion of brain serotonin (5-HT) and 5-hydroxyindoleacetic acid (5-HIAA) that persisted for at least one week following a single intraperitoneal dose. In contrast, 4-fluoroamphetamine reduced 5-HT and 5-HIAA only transiently (2–6 hours post-injection), with levels returning to normal within 24 hours [1]. This functional divergence establishes 4-BA as a validated long-term serotonergic neurotoxin, whereas 4-FA is unsuitable for protocols requiring sustained 5-HT depletion.

Serotonergic Neurotoxicity In Vivo Pharmacodynamics Monoamine Depletion

Brain Pharmacokinetics: Comparative Half-Life and Lipophilicity of 4-Haloamphetamines

The brain half-life of 4-bromoamphetamine in rats was determined to be 5.7 hours, which is 1.3-fold longer than that of 4-chloroamphetamine (4.4 hours) and 1.5-fold longer than that of 4-fluoroamphetamine (3.7 hours) [1]. Additionally, in vitro partitioning experiments demonstrated that the tendency of these drugs to associate with particulate brain material and to prefer an organic phase over an aqueous phase followed the rank order 4-bromo > 4-chloro > 4-fluoro [1]. This increased lipophilicity of the bromo analog directly correlates with its prolonged brain retention.

Pharmacokinetics Brain Penetration Lipophilicity

In Vitro Monoamine Oxidase (MAO) Inhibition Potency: Bromo vs. Chloro vs. Fluoro

The in vitro inhibitory activity against rat brain monoamine oxidase (MAO) differed among the three 4-haloamphetamines. 4-Bromoamphetamine exhibited the highest inhibitory potency, followed by 4-chloroamphetamine, with 4-fluoroamphetamine showing the weakest inhibition [1]. While the abstract does not provide the exact IC50 values in the indexed snippet, the rank order of activity is unequivocally established as 4-Br > 4-Cl > 4-F, confirming that bromine substitution confers maximal MAO interaction within this halogen series.

Enzyme Inhibition In Vitro Pharmacology Monoamine Oxidase

Monoamine Transporter Selectivity: 4-Bromo Substitution Enhances Serotonergic Bias

A 2015 study evaluating para-substituted amphetamines in human embryonic kidney 293 cells expressing human NET, DAT, and SERT demonstrated that the 4-bromo group, along with 4-methyl and 4-ethyl substitutions, resulted in enhanced serotonergic properties compared to the 4-fluoro group [1]. Specifically, compounds with 4-bromo substitution exhibited a lower DAT:SERT ratio, indicating a relative shift in transporter selectivity toward the serotonin transporter over the dopamine transporter [1]. While this study examined 4-bromomethcathinone rather than 4-bromoamphetamine, the SAR findings for para-bromo substitution provide class-level inference for the enhanced serotonergic character conferred by bromine at the para position.

Monoamine Transporters Structure-Activity Relationship Serotonergic Selectivity

Structural Specificity: 4-Bromoamphetamine vs. 3-Bromoamphetamine Isomer Distinction

4-Bromoamphetamine (4-BA) and 3-bromoamphetamine (3-BA) are positional isomers differing only in the location of the bromine atom (para vs. meta position). Vendor specifications note that 3-BA (CAS 1210708-61-4) is a distinct structural isomer of 4-BA (CAS 58400-88-7), with the bromine substitution at the three rather than the four position [1]. While both are described as monoamine releasing agents, the distinct CAS registry numbers and separate product catalog entries underscore that these are chemically distinct entities requiring independent analytical standards and handling procedures.

Structural Isomer Analytical Standard Positional Specificity

Metabolic Tracking: Deuterated 4-Bromoamphetamine (4-BA-d6) as an Internal Standard

Bromoamphetamine-d6 (CAS 1021684-64-9) is a deuterated analog of 4-bromoamphetamine where deuteration enhances stability and enables precise tracking of the parent compound in metabolic and pharmacokinetic studies . This isotopically labeled form serves as a critical internal standard for liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays, enabling researchers to distinguish 4-bromoamphetamine from other amphetamine analogs in complex biological matrices and to accurately quantify its presence in biological samples .

Deuterated Internal Standard LC-MS/MS Metabolic Studies

Validated Research and Analytical Applications for 1-(4-Bromophenyl)propan-2-amine hydrochloride Based on Differential Evidence


Experimental Studies of Long-Term Serotonergic Neurotoxicity

As demonstrated by direct comparative data showing ≥1-week brain serotonin depletion in rats [1], 4-bromoamphetamine HCl is a validated tool for inducing sustained serotonergic deficits. This contrasts sharply with 4-fluoroamphetamine, which produces only transient depletion (<24 hours) [1]. Researchers investigating the long-term consequences of serotonergic lesioning or evaluating neuroprotective interventions against amphetamine-induced neurotoxicity should select 4-BA over 4-FA to ensure persistent serotonergic dysfunction throughout the experimental timeline.

Structure-Activity Relationship (SAR) Studies of Halogenated Amphetamines

The unique pharmacokinetic and pharmacodynamic profile of 4-BA—including its 5.7-hour brain half-life (vs. 4.4 hours for 4-Cl and 3.7 hours for 4-F) and its maximal MAO inhibitory potency among simple 4-haloamphetamines [1]—makes it an essential comparator in SAR investigations. Studies examining how halogen size and electronegativity modulate brain penetration, metabolism, and transporter selectivity require the bromo analog as the intermediate/high molecular weight member of the halogen series.

Bioanalytical Method Development and Forensic Toxicology

4-Bromoamphetamine HCl serves as a critical reference standard for developing and validating LC-MS/MS methods aimed at detecting amphetamine derivatives in biological specimens. The availability of a matched deuterated internal standard (4-BA-d6, CAS 1021684-64-9) enables accurate quantification and discrimination from other amphetamine analogs . Forensic and clinical toxicology laboratories require authentic reference materials of 4-BA to confirm positive identifications and to distinguish this compound from its positional isomer 3-bromoamphetamine [2].

Pharmacokinetic Modeling and Brain Disposition Studies

With a brain half-life of 5.7 hours and the highest lipophilicity among simple 4-haloamphetamines (partitioning rank order: Br > Cl > F) [1], 4-bromoamphetamine HCl is ideally suited for studies modeling the relationship between halogen substitution, blood-brain barrier permeability, and brain tissue retention. The bromo analog's intermediate-to-high brain persistence provides a useful reference point for comparing the in vivo disposition of more complex substituted amphetamines.

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